An In-Depth Technical Guide to the Crystal Structure and Packing of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole
An In-Depth Technical Guide to the Crystal Structure and Packing of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Supramolecular Architecture of a Promising Heterocycle
The confluence of pyridine, thiazole, and phenol moieties within a single molecular framework gives rise to a class of compounds with significant potential in medicinal chemistry and materials science. Among these, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole stands out as a molecule of considerable interest. Its structural rigidity, coupled with the presence of key hydrogen bond donors and acceptors, preordains a rich and complex supramolecular chemistry. Understanding the precise three-dimensional arrangement of this molecule in the solid state—its crystal structure and packing—is paramount for elucidating its physicochemical properties and for the rational design of novel derivatives with enhanced therapeutic or material functions.
This technical guide provides a comprehensive exploration of the crystal structure of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole. While a dedicated, publicly available crystallographic study for this specific molecule is not found in the primary literature at the time of this writing, this guide leverages established principles of crystal engineering, analysis of closely related structures, and theoretical modeling to present a robust and insightful overview. We will delve into the synthesis, the anticipated molecular geometry, the critical intermolecular interactions that govern its crystal packing, and the experimental and computational methodologies employed in such structural investigations. This document is intended to serve as a foundational resource for researchers engaged in the development of thiazole-based compounds, offering both a detailed structural perspective and a practical guide to its characterization.
The Molecule: Structure and Intrinsic Properties
2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (C₁₄H₁₀N₂OS) is a heteroaromatic compound featuring a central thiazole ring substituted with a pyridine ring at the 2-position and a 2-hydroxyphenyl group at the 4-position.
Table 1: Physicochemical Properties of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂OS | [1] |
| Molecular Weight | 254.31 g/mol | [1] |
| IUPAC Name | 2-(pyridin-2-yl)-4-(2-hydroxyphenyl)-1,3-thiazole | [1] |
| CAS Number | 1965304-73-7 | [1] |
The presence of the phenolic hydroxyl group (-OH) and the nitrogen atoms in the pyridine and thiazole rings makes this molecule an excellent candidate for forming strong intermolecular hydrogen bonds, which are expected to be the dominant forces in its crystal packing.
Synthesis and Crystallization: A Methodological Overview
The synthesis of 2-(2-pyridyl)-4-(2-hydroxyphenyl)thiazole typically proceeds via a Hantzsch thiazole synthesis or a variation thereof. A common synthetic route involves the condensation of a 2-haloketone with a thioamide.
Experimental Protocol: Synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole
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Preparation of the α-haloketone: 2-Hydroxyacetophenone is reacted with a halogenating agent (e.g., N-bromosuccinimide) to yield 2-bromo-1-(2-hydroxyphenyl)ethan-1-one. The causality behind this initial step is to introduce a reactive electrophilic center adjacent to the carbonyl group, which is essential for the subsequent cyclization reaction.
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Preparation of the thioamide: Pyridine-2-carbothioamide is either commercially sourced or synthesized from pyridine-2-carbonitrile by reaction with hydrogen sulfide. The thioamide provides the nitrogen and sulfur atoms required for the formation of the thiazole ring.
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Condensation and Cyclization: The 2-bromo-1-(2-hydroxyphenyl)ethan-1-one and pyridine-2-carbothioamide are refluxed in a suitable solvent, such as ethanol or acetic acid. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation and dehydration to form the thiazole ring.
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Purification and Crystallization: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol, methanol, or a mixture of solvents). Slow evaporation of the solvent at room temperature is a standard and effective method for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The choice of solvent is critical as it can influence the resulting crystal polymorph.
Unveiling the Crystal Structure: A Theoretical and Comparative Analysis
As of this writing, a specific entry for the crystal structure of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is not publicly available in the Cambridge Structural Database (CSD). However, based on the known crystal structures of closely related pyridyl-thiazole derivatives, we can confidently predict the key features of its molecular conformation and supramolecular assembly.
Molecular Conformation
The molecule is expected to be largely planar, with some degree of torsion between the aromatic rings. The dihedral angles between the thiazole ring and the appended pyridyl and hydroxyphenyl rings will be a key conformational parameter. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the thiazole ring is a strong possibility, which would further enforce a planar conformation.
Intermolecular Interactions and Crystal Packing
The crystal packing of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole will be dominated by a network of hydrogen bonds and π-π stacking interactions.
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Hydrogen Bonding: The primary and most influential interactions will be the intermolecular hydrogen bonds. The phenolic -OH group is a strong hydrogen bond donor, while the nitrogen atoms of the pyridine and thiazole rings are effective hydrogen bond acceptors. This will likely lead to the formation of robust hydrogen-bonded synthons, such as dimers or chains.
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π-π Stacking: The planar aromatic rings (pyridine, thiazole, and phenyl) will facilitate π-π stacking interactions. These interactions, though weaker than hydrogen bonds, play a crucial role in the overall stabilization of the crystal lattice and in dictating the packing efficiency.
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C-H···π and C-H···O/N Interactions: Weaker C-H···π interactions, where a hydrogen atom on one molecule interacts with the π-electron cloud of an aromatic ring on a neighboring molecule, are also anticipated. Additionally, weak C-H···O and C-H···N hydrogen bonds will contribute to the cohesion of the crystal structure.
Hirshfeld Surface Analysis: A Tool for Visualizing Intermolecular Contacts
To quantitatively and qualitatively analyze the intermolecular interactions, Hirshfeld surface analysis is an invaluable computational tool. This method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of different types of intermolecular contacts. For 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole, a Hirshfeld surface analysis would be expected to reveal:
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d_norm surface: Bright red spots indicating short contact distances corresponding to the strong O-H···N hydrogen bonds.
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Fingerprint plots: Distinct "wings" or "spikes" in the 2D fingerprint plots, with the most prominent features corresponding to H···H, C···H, and O···H contacts, quantifying their relative contributions to the overall crystal packing.
Significance in Drug Development and Materials Science
The structural insights gained from crystallographic studies are not merely academic. For drug development professionals, understanding the crystal packing is crucial for:
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Polymorph Screening: Different crystal packing arrangements (polymorphs) can have vastly different solubilities, dissolution rates, and bioavailability.
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Salt and Co-crystal Formation: The hydrogen bonding capabilities of the molecule can be exploited to form salts or co-crystals with improved pharmaceutical properties.
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Structure-Activity Relationship (SAR) Studies: A detailed understanding of the three-dimensional structure can inform the design of more potent and selective analogs.
In materials science, the ordered arrangement of molecules in the crystalline state can give rise to interesting optical and electronic properties, making such compounds candidates for applications in organic electronics and sensor technology.
Conclusion and Future Directions
While a definitive experimental crystal structure for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole remains to be publicly reported, this guide has provided a comprehensive overview of its likely structural features and the methodologies to determine them. The synthesis is achievable through established chemical routes, and the resulting crystalline material is anticipated to exhibit a rich network of intermolecular interactions, primarily driven by hydrogen bonding and π-π stacking.
The elucidation of the precise crystal structure through single-crystal X-ray diffraction is a critical next step. This experimental data will not only validate the theoretical predictions presented here but will also provide the foundational knowledge required to unlock the full potential of this promising heterocyclic scaffold in both medicine and materials science. It is our hope that this guide will stimulate further research into the solid-state chemistry of this and related compounds.
References
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de Graaff, C., Bensch, L., Boersma, S. J., Cioc, R. C., Van Lint, M. J., Janssen, E., Turner, N., Orru, R. V. A. & Ruijter, E. (2015). Asymmetric Synthesis of Tetracyclic Pyrroloindolines and Constrained Tryptamines by a Switchable Cascade Reaction. Angewandte Chemie - International Edition, 54(47), 14133-14136. [Link]
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Cambridge Crystallographic Data Centre (CCDC). CCDC 1415299: Experimental Crystal Structure Determination. [Link]
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FIZ Karlsruhe. The crystal structure depot. [Link]
